molecular formula C14H18ClN3 B3013935 6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole CAS No. 2175787-51-4

6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole

Cat. No.: B3013935
CAS No.: 2175787-51-4
M. Wt: 263.77
InChI Key: CTYMONUHCGNNOH-UHFFFAOYSA-N
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Description

6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloro group at the 6th position of the indole ring and a piperazine moiety attached via an ethyl linker, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole typically involves multi-step proceduresThe piperazine moiety is then attached via an ethyl linker through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylates, while substitution reactions can yield various substituted indole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole is unique due to its specific structural features, such as the chloro group at the 6th position of the indole ring and the ethyl linker connecting the piperazine moiety.

Properties

IUPAC Name

6-chloro-1-(2-piperazin-1-ylethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c15-13-2-1-12-3-6-18(14(12)11-13)10-9-17-7-4-16-5-8-17/h1-3,6,11,16H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYMONUHCGNNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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